4-Chloro-2,6-Difluoroaniline
Overview
Description
4-Chloro-2,6-Difluoroaniline is an organic compound with the molecular formula C6H4ClF2N and a molecular weight of 163.55 g/mol . It is characterized by the presence of chlorine and fluorine atoms attached to an aniline ring. This compound appears as a pale yellow solid and is primarily used in various chemical processes and research applications .
Mechanism of Action
Target of Action
Anilines and their derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 4-Chloro-2,6-Difluoroaniline is not well-documented. Anilines typically act by binding to their target proteins and modulating their activity. The presence of chlorine and fluorine atoms in the molecule may influence its binding affinity and selectivity .
Result of Action
Given the general toxicity associated with anilines, it could potentially lead to various adverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with targets .
Biochemical Analysis
Biochemical Properties
4-Chloro-2,6-Difluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the active sites of certain enzymes, altering their activity and subsequently affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its maximum effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be actively transported into the mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-Difluoroaniline typically involves the reaction of 2,6-difluoroaniline with sulfuryl chloride in the presence of acetic acid. The mixture is heated to 80°C and then refluxed for six hours. After cooling, the solution is concentrated under reduced pressure, and the residue is stirred with water and pentane. The solid residue is filtered off and washed with water. The resulting solid is then mixed with concentrated hydrochloric acid and heated at reflux for two hours. After cooling, the solution is made slightly alkaline using aqueous sodium hydroxide solution, and the mixture is extracted with ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-Difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The presence of the aniline group allows for coupling reactions, such as those catalyzed by palladium.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted anilines depending on the reagents used.
Oxidation Products: Nitro compounds or quinones.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
4-Chloro-2,6-Difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Chloro-4,6-Difluoroaniline: Similar in structure but with different substitution patterns.
4-Bromo-2,6-Difluoroaniline: Contains a bromine atom instead of chlorine.
2-Fluoroaniline: Lacks the chlorine and additional fluorine atoms
Uniqueness: 4-Chloro-2,6-Difluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-2,6-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDPHEYBBWDWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363700 | |
Record name | 4-Chloro-2,6-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69411-06-9 | |
Record name | 4-Chloro-2,6-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69411-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,6-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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